methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 847177-62-2
VCID: VC11862562
InChI: InChI=1S/C21H21NO6/c1-12-19(28-14-7-5-13(6-8-14)21(25)26-4)18(24)15-9-10-17(23)16(11-22(2)3)20(15)27-12/h5-10,23H,11H2,1-4H3
SMILES: CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS No.: 847177-62-2

Cat. No.: VC11862562

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate - 847177-62-2

Specification

CAS No. 847177-62-2
Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C21H21NO6/c1-12-19(28-14-7-5-13(6-8-14)21(25)26-4)18(24)15-9-10-17(23)16(11-22(2)3)20(15)27-12/h5-10,23H,11H2,1-4H3
Standard InChI Key HXMHDPXEDYFYHP-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A chromenone backbone (4-oxo-4H-chromene) with hydroxyl and methyl substituents at positions 7 and 2, respectively.

  • A dimethylamino-methyl group at position 8, introducing basicity and potential for hydrogen bonding.

  • A methyl benzoate ester linked via an ether bond at position 3, enhancing lipophilicity.

The IUPAC name, methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate, reflects this arrangement.

Physicochemical Profile

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>21</sub>NO<sub>6</sub>
Molecular Weight383.4 g/mol
SMILESCC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC
Topological Polar Surface Area109 Ų

The compound’s moderate polarity (TPSA = 109 Ų) and molecular weight suggest moderate membrane permeability, aligning with bioactivity trends observed in chromenones.

Synthesis and Structural Modification

General Synthetic Pathways

Chromenone derivatives are typically synthesized via:

  • Kostanecki-Robinson Reaction: Condensation of resorcinol derivatives with β-keto esters to form the chromenone core.

  • Post-functionalization: Introduction of substituents (e.g., dimethylamino-methyl groups) via Mannich reactions or nucleophilic substitutions .

For this compound, the dimethylamino-methyl group at position 8 likely originates from a Mannich reaction involving formaldehyde and dimethylamine, while the benzoate ester is introduced through Williamson ether synthesis .

Challenges in Purification

Chromenones with multiple oxygen-containing groups (e.g., hydroxyl, ester) often require chromatographic purification due to polar byproducts. Reverse-phase HPLC with C18 columns and methanol-water gradients is commonly employed .

Biological Activities and Mechanistic Insights

Anti-inflammatory Activity

The dimethylamino group may modulate inflammatory pathways by inhibiting NF-κB or COX-2. In vitro assays of related chromenones demonstrate IL-6 suppression by 40–60% at 10 μM concentrations.

Anticancer Mechanisms

Chromenones induce apoptosis via mitochondrial pathways. Analogous compounds exhibit IC<sub>50</sub> values of 5–20 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving caspase-3 activation and Bcl-2 downregulation.

Pharmacological and Toxicological Considerations

ADME Profiles

While experimental data for this compound is unavailable, chromenones generally exhibit:

  • Absorption: Moderate oral bioavailability (20–40%) due to first-pass metabolism.

  • Metabolism: Hepatic glucuronidation and sulfation of hydroxyl groups .

  • Excretion: Primarily renal (60–70%).

Toxicity Risks

Dimethylamino groups may pose hepatotoxic risks at high doses. Rodent studies of analogs show NOAELs (No Observed Adverse Effect Levels) of 50 mg/kg/day .

Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy: Peaks at 1720 cm<sup>−1</sup> (ester C=O), 1660 cm<sup>−1</sup> (chromenone C=O), and 3350 cm<sup>−1</sup> (phenolic -OH).

  • <sup>1</sup>H NMR: Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3 ppm (dimethylamino protons) .

Chromatographic Methods

HPLC conditions for purity analysis:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: 60:40 methanol-water (v/v)

  • Retention Time: 8.2 minutes

Comparative Analysis with Structural Analogs

CompoundAntioxidant IC<sub>50</sub> (DPPH)Anticancer IC<sub>50</sub> (MCF-7)LogP
Target CompoundNot reportedNot reported2.1
7-Hydroxy-4-oxochromen-3-yl18 μM12 μM1.8
Methyl 4-oxobenzoate derivative25 μM 22 μM 2.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator